molecular formula C7H12O B126707 2-Heptenal CAS No. 18829-55-5

2-Heptenal

Número de catálogo: B126707
Número CAS: 18829-55-5
Peso molecular: 112.17 g/mol
Clave InChI: NDFKTBCGKNOHPJ-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

trans-2-Heptenal is a volatile flavor constituent identified in heated butter and tomato.
, also known as (e)-2-heptenal or 3-butylacrolein, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as saliva and blood. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is an almond, fat, and fatty tasting compound that can be found in a number of food items such as roselle, safflower, watermelon, and common grape. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
(E)-hept-2-enal is a monounsaturated fatty aldehyde that is (2E)-hept-2-ene which is carrying an oxo group at position 1. Found in the peel of Malaysian pink and white pomelo peel and in the scent gland secretion of the rice stink bug Oebalus pugnax. It has a role as a plant metabolite and a uremic toxin. It is an enal, a monounsaturated fatty aldehyde and a medium-chain fatty aldehyde.

Aplicaciones Científicas De Investigación

Interaction with Peanut Proteins

A study by Globisch et al. (2014) identified 2-heptenal as a product formed in lipid peroxidation of heated peanut oil. They found that this compound strongly interacts with lysine in peanut proteins, forming pyridinium derivatives. This interaction could be a marker for protein modification by lipid peroxidation products like this compound in food processing (Globisch et al., 2014).

Impact on Soymilk Flavor

Feng et al. (2020) explored the formation of (E)-2-heptenal in soymilk, independent of enzymatic activity. This compound, with its fatty and fruity flavor, impacts the flavor profile of soymilk. It was found to enhance bean aroma and fruity flavor at low concentrations, while imparting a fatty flavor at higher concentrations (Feng et al., 2020).

Genetic Association in Soybean

Wang et al. (2020) conducted a genome-wide association study on soybean, identifying genes associated with this compound content. This research aids in understanding the genetic basis of this compound in soybean and could guide breeding for cultivars with specific this compound content (Wang et al., 2020).

Role in Wine Aroma

Culleré et al. (2007) studied the role of this compound in wine aroma. They identified the compound as part of the volatile profile contributing to flavor deterioration or enhancement depending on its concentration and interaction with other volatiles (Culleré et al., 2007).

Detoxification and DNA Adduct Formation

Kiwamoto et al. (2012) developed an in silico model to study detoxification and DNA adduct formation of this compound in rats. Their findings suggest that at typical dietary levels, this compound is rapidly detoxified, reducing the risk associated with its intake (Kiwamoto et al., 2012).

Postharvest Treatment in Tomato

Guo et al. (2014) investigated the use of trans-2-hexenal in controlling postharvest diseases in tomatoes. They found that it decreased infection rates and induced resistance against Botrytis cinerea, suggesting its potential as a natural preservative (Guo et al., 2014).

Use in Food Packaging

Dong et al. (2021) developed microcapsules containing trans-2-hexenal to preserve pears. This study highlighted its potential as an alternative preservative method for maintaining postharvest fruit quality (Dong et al., 2021).

Antimicrobial Activity in Fresh-Sliced Apples

Lanciotti et al. (2003) evaluated the antimicrobial activity of this compound and related compounds against pathogens in fresh-sliced apples. Their research suggests its potential for improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Safety and Hazards

The safety data sheet for 2-Heptenal indicates that it is a combustible liquid and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

2-Heptenal, a volatile organic compound, has been found to exhibit significant antifungal activity, particularly against Aspergillus flavus . The primary target of this compound is the plasma membrane of the fungal cells .

Mode of Action

The mode of action of this compound involves disruption of the plasma membrane integrity of A. flavus, leading to leakage of intracellular electrolytes . This disruption interferes with the normal functioning of the cell, inhibiting its growth and proliferation .

Biochemical Pathways

Exposure to this compound leads to significant changes in the metabolic profile of A. flavus. Metabolomic analyses have revealed differential expression of 49 metabolites, primarily involved in galactose metabolism, starch and sucrose metabolism, the phosphotransferase system, and ATP-binding cassette transporters . These changes disrupt the normal metabolic pathways of the fungus, further inhibiting its growth .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It reduces ATP production in A. flavus, indicating a disruption in energy metabolism . It also induces oxidative stress in the fungal cells, leading to an accumulation of superoxide anions and hydrogen peroxide, and increased activities of superoxide dismutase and catalase . These effects contribute to the overall antifungal activity of this compound .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other substances. For instance, in a simulated storage experiment, fumigation with 400 µL/L of this compound vapor completely inhibited A. flavus growth in wheat grains with 20% moisture . This suggests that this compound could be particularly effective in certain storage conditions for preventing grain spoilage .

Análisis Bioquímico

Cellular Effects

2-Heptenal has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to disrupt the plasma membrane integrity of certain fungal cells, leading to leakage of intracellular electrolytes and subsequent cell death . This compound can also induce oxidative stress in cells, resulting in the accumulation of reactive oxygen species and activation of antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, it has been observed to inhibit the activity of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain . This inhibition can result in reduced ATP production and altered cellular energy metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial activity against certain pathogens . At high doses, it can induce toxic or adverse effects, including oxidative stress and tissue damage. Threshold effects have been observed, where the biological response to this compound changes significantly beyond a certain dosage level. These effects highlight the importance of dose optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and aldehyde detoxification. It can be metabolized by enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, leading to the formation of corresponding carboxylic acids and alcohols . These metabolic transformations are crucial for the elimination of this compound from the body and for maintaining cellular homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic ion transporters, such as OAT3, which facilitate its uptake and distribution . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name

(E)-hept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKTBCGKNOHPJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062436, DTXSID30880832
Record name 2-Heptenal
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Record name trans-2-Heptenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma
Record name trans-2-Heptenal
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Record name trans-2-Heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

90.00 to 91.00 °C. @ 50.00 mm Hg
Record name (2E)-2-Heptenal
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Solubility

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name (2E)-2-Heptenal
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Record name trans-2-Heptenal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.857-0.863
Record name trans-2-Heptenal
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CAS No.

18829-55-5, 2463-63-0, 29381-66-6
Record name trans-2-Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name 2-Heptenal
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Record name (E)-hept-2-enal
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of 2-Heptenal affect the flavor of different food products?

A1: this compound is considered a key odorant in various food products, often contributing to both desirable and undesirable flavor profiles:

  • Soybean Products: In soymilk, this compound can enhance bean-like and fruity aromas at low concentrations but imparts a fatty flavor at higher levels [].
  • Peanut Oil: It is a significant product of lipid peroxidation in heated peanut oil, potentially impacting flavor [].
  • Olive Oil: this compound formation increases during olive oil storage, particularly in varieties with higher linoleic acid content, contributing to off-flavors associated with rancidity [, , , ].
  • Dry Jujubes: It has been identified as an aroma-impact volatile in dry jujubes [].
  • Cabernet Sauvignon Wine: this compound contributes to the unique aroma profile of Cabernet Sauvignon wines from different regions [].
  • Jinhua Dry-Cured Ham: It is a key odorant in both raw and steamed Jinhua dry-cured ham, influencing its overall aroma [].
  • Black Edamame: this compound is a prominent volatile compound in black edamame, contributing to its characteristic aroma, even after microwave blanching and freezing [].
  • Walnut Oil: Its presence and increasing concentration, alongside 1-octen-3-ol, correlate with increasing peroxide value and decreasing tocopherol content, serving as potential markers of walnut oil quality during oxidation [].

Q2: How is this compound formed in food products?

A2: this compound formation is primarily driven by lipid oxidation, a complex process influenced by various factors:

  • Lipoxygenase (LOX) Independent Pathway: In soybeans, this compound generation is not solely dependent on LOX activity, suggesting alternative formation routes [].
  • Iron (Fe2+) and pH Influence: The presence of ferrous ions and acidic pH conditions significantly impact this compound production from phospholipid hydroperoxides like 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine (12-PEOOH) in soybeans [].
  • Lipid Peroxidation: It is a key product of lipid peroxidation in various oils, including peanut, olive, and soybean oils [, , , ]. Heat, light exposure, and storage conditions can accelerate this process [, , ].

Q3: What are the primary degradation pathways of this compound?

A3: this compound can be degraded through reactions with atmospheric oxidants:

  • Ozonolysis: Reaction with ozone (O3) leads to the formation of glyoxal and pentanal as primary products [].
  • Reaction with NO3 Radicals: This nighttime atmospheric loss process is significant, with the reaction rate increasing with temperature [].

Q4: What is the molecular formula and weight of this compound?

A5:

    Q5: How reactive is the double bond in this compound?

    A6: The double bond in this compound makes it susceptible to oxidation, as evidenced by its reaction with ozone and NO3 radicals. This reactivity contributes to its role in oxidative rancidity in foods and its degradation in the atmosphere [, ].

    Q6: How does this compound interact with proteins?

    A7: Studies using bighead carp myosin showed strong binding affinity for this compound, suggesting potential interactions influencing flavor perception in fish products. This interaction is influenced by heat treatment, impacting protein structure and surface hydrophobicity [].

    Q7: What analytical techniques are employed to detect and quantify this compound?

    A7: Common methods for this compound analysis include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for identification and quantification in various matrices [, , , , , , , , ].
    • Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS: Enhances sensitivity and selectivity for volatile compounds like this compound [, , , , , ].
    • High-Performance Liquid Chromatography (HPLC): Used to analyze this compound derivatives, such as 7-amino-6-methylquinoline derivatives [].

    Q8: Are there any challenges in accurately quantifying this compound in complex matrices?

    A9: this compound's volatile nature and potential for degradation during sample preparation and analysis require careful method optimization and validation. Factors like extraction conditions, matrix effects, and storage conditions can influence accuracy and precision [, ].

    Q9: What are the potential applications of this compound beyond its role in food flavor?

    A9: Research on this compound extends to its antifungal properties and potential applications in agriculture:

    • Antifungal Activity: Studies have shown its inhibitory effect on the growth and aflatoxin production of Aspergillus flavus, suggesting its potential as a natural antifungal agent [].
    • Plasma Membrane H+-ATPase Inhibition: this compound exhibits inhibitory activity against the plasma membrane H+-ATPase of Saccharomyces cerevisiae, contributing to its antifungal properties [].

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